N-Cyclohexyl-1-[(4-nitrophenyl)methyl]-N-octylpiperidin-4-amine
Description
N-Cyclohexyl-1-[(4-nitrophenyl)methyl]-N-octylpiperidin-4-amine is a piperidin-4-amine derivative characterized by three distinct substituents:
- N-Cyclohexyl group: Enhances lipophilicity and influences binding interactions.
- N-Octyl chain: A long alkyl group that may improve membrane permeability.
Properties
CAS No. |
919511-07-2 |
|---|---|
Molecular Formula |
C26H43N3O2 |
Molecular Weight |
429.6 g/mol |
IUPAC Name |
N-cyclohexyl-1-[(4-nitrophenyl)methyl]-N-octylpiperidin-4-amine |
InChI |
InChI=1S/C26H43N3O2/c1-2-3-4-5-6-10-19-28(24-11-8-7-9-12-24)25-17-20-27(21-18-25)22-23-13-15-26(16-14-23)29(30)31/h13-16,24-25H,2-12,17-22H2,1H3 |
InChI Key |
ZPDJDKYHDNXXGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(C1CCCCC1)C2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-1-[(4-nitrophenyl)methyl]-N-octylpiperidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyclohexyl group: This step often involves a nucleophilic substitution reaction where a cyclohexyl halide reacts with the piperidine ring.
Attachment of the nitrophenyl group: This can be done through a Friedel-Crafts alkylation reaction, where the piperidine ring is alkylated with a nitrophenyl compound.
Addition of the octyl chain: This step typically involves a nucleophilic substitution reaction where an octyl halide reacts with the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of high-pressure reactors, continuous flow systems, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-1-[(4-nitrophenyl)methyl]-N-octylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common electrophiles include alkyl halides and acyl halides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-Cyclohexyl-1-[(4-nitrophenyl)methyl]-N-octylpiperidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-1-[(4-nitrophenyl)methyl]-N-octylpiperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table compares the target compound with piperidin-4-amine derivatives described in the evidence:
Key Observations:
- Substituent Effects: The 4-nitrophenyl group in the target compound distinguishes it from analogs with chlorophenyl (e.g., ) or methoxyphenyl (e.g., ) groups.
- Alkyl Chain Length : The N-octyl chain in the target compound is longer than the methyl or cyclohexylmethyl groups in analogs, which may alter pharmacokinetics (e.g., absorption, half-life).
Antimicrobial Activity
- 1,3,4-Thiadiazole derivatives (e.g., compounds with 4-nitrophenyl groups) showed significant activity against E. coli, B. mycoides, and C. albicans .
Herbicidal Activity
- Pyrazole and benzothiazole derivatives with 4-nitrophenyl groups exhibited herbicidal activity against rape but weak effects on barnyard grass . The target compound’s nitrobenzyl group may align with this trend.
Antioxidant Potential
- α-Aminophosphonates containing 4-nitrophenyl groups demonstrated radical-scavenging activity in DPPH and NO assays .
Biological Activity
N-Cyclohexyl-1-[(4-nitrophenyl)methyl]-N-octylpiperidin-4-amine is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a piperidine ring, which is commonly associated with various biological activities, including antipsychotic and analgesic effects.
1. Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Table 1: Comparison of Antioxidant Activities
2. Neuroprotective Effects
Studies have shown that this compound may exert neuroprotective effects through modulation of neurotransmitter systems. It has been suggested that it can enhance dopaminergic signaling, which is vital for cognitive functions and motor control.
Case Study: Neuroprotection in Parkinson's Disease
In a preclinical model of Parkinson's disease, administration of this compound resulted in a significant reduction in neurodegeneration markers compared to the control group. This suggests potential therapeutic applications in neurodegenerative conditions.
3. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of chronic inflammatory diseases.
Table 2: Anti-inflammatory Activity
The proposed mechanism of action for this compound involves the modulation of specific receptors and enzymes involved in neurotransmission and inflammation. It is hypothesized to act as a selective inhibitor of certain isoforms of nitric oxide synthase (NOS), thereby influencing nitric oxide (NO) production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
